N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide
説明
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a pyrrolidine ring, with a thiophene-3-carboxamide substituent. Its molecular formula is C₁₉H₂₂N₆OS, and it has a molecular weight of 382.48 g/mol (CAS: 2034300-83-7) . The triazolo-pyridazine moiety is known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding, while the thiophene-carboxamide group enhances solubility and pharmacokinetic properties.
特性
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,4,6,8-9,11H,3,5,7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPCHRVHRISOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in pharmacology.
Chemical Structure and Synthesis
The compound features a thiophene ring, a triazolo-pyridazine moiety, and a pyrrolidine structure. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The synthesis typically involves multi-step reactions that may include:
- Formation of the thiophene ring.
- Coupling of the pyrrolidine and triazolo-pyridazine moieties.
- Introduction of the carboxamide functional group.
Anticancer Properties
Research indicates that compounds structurally related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide exhibit significant anticancer activity. For example:
- IC50 Values : In studies involving various cancer cell lines (A549, MCF-7, HeLa), derivatives showed IC50 values ranging from 0.15 μM to 2.85 μM, indicating potent cytotoxic effects against these cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and cellular signaling pathways. It has shown potential as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A derivative similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide exhibited remarkable inhibition against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively . This suggests that modifications in the structure can enhance anticancer properties.
- Mechanism of Action :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Piperidine core with triazolo-pyridazine | Anticancer |
| N-(2-phenylethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin | Phenethyl substitution | Antitumor |
| N-(1-[1,2,4]triazolo[4,3-b]pyridazin)-N-methylacetamide | Acetamide group | Potential anti-inflammatory |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure Analogues
a. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Structure : Shares the triazolo-pyridazine-pyrrolidine core but replaces thiophene-3-carboxamide with a phenyl-propenamide group.
- Synthesis : Prepared via visible light/silane-mediated alkyl radical coupling (44% yield), differing from traditional coupling methods used for the target compound .
- Physical Properties : Reported as a pale yellow oil (Rf 0.07 in 80% EtOAc/PE), contrasting with the solid-state nature of the target compound .
b. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Retains the triazolo-pyridazine core but substitutes pyrrolidine with a phenyl-acetamide group.
- Application : Used as a Lin28 protein inhibitor (80 µM concentration in DMSO/PBS) .
- Key Difference : The absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound .
Substituent Variants
a. 1-(Thiophen-2-yl)-N-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
- Structure : Differs by replacing thiophene-3-carboxamide with a cyclopentane-thiophene carboxamide.
- Molecular Weight : 382.48 g/mol (same as target compound), but altered steric effects due to the cyclopentane group .
- Synthetic Relevance : Highlights the adaptability of the pyrrolidine-triazolo-pyridazine scaffold for diverse substituents .
b. (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
Patent-Derived Analogues
a. N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide
- Structure : Replaces triazolo-pyridazine with a pyrrolo-triazolo-pyrazine core.
- Therapeutic Potential: Likely targets kinase pathways, similar to the triazolo-pyridazine scaffold .
- Key Difference : The cyclopropane-sulfonamide group introduces distinct electronic effects compared to thiophene-carboxamide .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The triazolo-pyridazine-pyrrolidine scaffold supports diverse substituents (e.g., carboxamides, propenamides) via methods like radical coupling or traditional amidation .
- Physical Property Modulation : Substituents like cyclopentane or trifluoromethyl groups alter lipophilicity and melting points, impacting drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
